N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide
Description
N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct structural motifs:
Properties
IUPAC Name |
N'-(4-acetamidophenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-13(23)21-14-5-7-15(8-6-14)22-18(25)17(24)20-11-16-12-26-19(27-16)9-3-2-4-10-19/h5-8,16H,2-4,9-12H2,1H3,(H,20,24)(H,21,23)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTMDKDEMQLFQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decane, which can be synthesized from cyclohexanone and ethylene glycol under acidic conditions . This intermediate is then reacted with appropriate reagents to introduce the oxalamide and acetamidophenyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the acetamidophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups at the acetamidophenyl moiety.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Impact on Bioactivity
- Spirocyclic R1 Group: The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group in the target compound likely improves metabolic stability compared to purely aromatic R1 groups (e.g., 4-hydroxybenzoylphenyl in Compound 16). Spirocyclic systems are known to reduce oxidative degradation in vivo .
- Acetamidophenyl vs. This may enhance binding to polar enzyme active sites or receptors.
Functional Divergence
- While Compounds 16–18 and the target compound are hypothesized to target enzymes (e.g., cytochrome P450), Compound S336 exemplifies the oxalamide scaffold’s versatility, acting as a flavor-enhancing agonist for the TAS1R1/TAS1R3 receptor .
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H22N2O4
- Molecular Weight : 318.37 g/mol
- CAS Registry Number : 18583880
The structure consists of a dioxaspirodecane moiety linked to an acetamidophenyl group via an oxalamide bond. This unique configuration may contribute to its biological activity by facilitating interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, oxalamides have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . While specific data on this compound is limited, its structural analogs suggest potential efficacy against microbial infections.
Anti-inflammatory Properties
Compounds containing dioxaspiro structures are often evaluated for anti-inflammatory effects. For example, related oxalamide derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX . These pathways are crucial in mediating inflammatory responses, indicating that this compound may possess similar anti-inflammatory properties.
Anticancer Activity
The anticancer potential of oxalamides has been explored in various studies. Compounds with similar scaffolds have been reported to induce apoptosis in cancer cells through the modulation of key signaling pathways such as PI3K/Akt and MAPK . The presence of the acetamidophenyl group may enhance this activity by improving binding affinity to cancer-specific targets.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymes : By targeting specific enzymes involved in inflammation and cell proliferation.
- Interaction with Receptors : Binding to receptors such as CCR2, which plays a role in immune response modulation .
- Induction of Apoptosis : Triggering programmed cell death in tumor cells through various intracellular signaling pathways.
Case Studies and Research Findings
A recent patent application highlighted the use of similar compounds as modulators of chemokine receptors involved in inflammatory diseases . This suggests that this compound could be further investigated for therapeutic applications in conditions characterized by excessive inflammation.
Q & A
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of organic vapors (e.g., DCM) .
- Waste Disposal : Neutralize amide-containing waste with 10% NaOH before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
